Home > Products > Screening Compounds P106878 > Zimelidine dihydrochloride monohydrate
Zimelidine dihydrochloride monohydrate -

Zimelidine dihydrochloride monohydrate

Catalog Number: EVT-10894725
CAS Number:
Molecular Formula: C16H21BrCl2N2O
Molecular Weight: 408.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zimelidine dihydrochloride monohydrate is a chemical compound that was one of the first selective serotonin reuptake inhibitors (SSRIs) developed for the treatment of depression. It is structurally related to brompheniramine, an antihistamine, and was synthesized in the late 1970s by Arvid Carlsson and his team at Astra AB. Zimelidine was marketed under various brand names, including Zimeldine, Normud, and Zelmid, starting in 1982. Despite its initial promise, it was withdrawn from the market due to reports of serious side effects, including Guillain-Barré syndrome .

Source and Classification

Zimelidine dihydrochloride monohydrate is classified as a pharmaceutical agent primarily used as an antidepressant. Its molecular formula is C16H17BrN22HClH2OC_{16}H_{17}BrN_2\cdot 2HCl\cdot H_2O, with a molecular weight of approximately 408.16 g/mol . The compound is categorized under SSRIs due to its mechanism of action, which involves the inhibition of serotonin reuptake in the central nervous system .

Synthesis Analysis

The synthesis of Zimelidine dihydrochloride monohydrate involves several chemical reactions that lead to its final form. The primary synthetic route includes:

  1. Starting Materials: The synthesis begins with the reaction of bromobenzene with pyridine derivatives to form intermediates.
  2. Formation of the Core Structure: The key step involves a Michael addition where dimethylamine is introduced to create the allylic amine structure.
  3. Hydrochloride Salt Formation: The final product is converted into its dihydrochloride salt by reacting with hydrochloric acid, followed by crystallization with water to form the monohydrate .

Technical Details

  • Reagents Used: Bromobenzene, pyridine derivatives, dimethylamine, hydrochloric acid.
  • Conditions: Typically requires controlled temperature and pH adjustments during synthesis.
  • Purification: Crystallization techniques are employed to isolate the pure dihydrochloride monohydrate.
Molecular Structure Analysis

The molecular structure of Zimelidine dihydrochloride monohydrate can be described as follows:

  • Molecular Formula: C16H17BrN22HClH2OC_{16}H_{17}BrN_2\cdot 2HCl\cdot H_2O
  • Molecular Weight: Approximately 408.16 g/mol
  • Structural Features:
    • Contains a bromophenyl group and a pyridinyl moiety.
    • The presence of two hydrochloride ions indicates that it forms a salt with enhanced solubility in water.

Structural Data

  • Stereochemistry: Achiral with no defined stereocenters.
  • InChI Key: WFUAVXYXJOQWAZ-GVKRCPFFSA-N
  • SMILES Representation: CN(C)C\C=C(\C1=CC=C(Br)C=C1)C2=CN=CC=C2...
Chemical Reactions Analysis

Zimelidine can undergo various chemical reactions typical for amines and halogenated compounds:

  1. Reactions with Acids: Forms salts when reacted with acids like hydrochloric acid.
  2. Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
  3. Degradation Reactions: Under certain conditions, it may degrade into other compounds, especially when exposed to strong oxidizing agents.

Technical Details

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms in its structure.
Mechanism of Action

Zimelidine acts primarily by inhibiting the reuptake of serotonin at neuronal synapses, which increases serotonin levels in the synaptic cleft and enhances neurotransmission:

  1. Binding to Transporters: It binds to serotonin transporters on presynaptic neurons.
  2. Inhibition of Reuptake: This binding prevents serotonin from being reabsorbed back into the neuron, allowing for prolonged action on postsynaptic receptors.
  3. Effect on Neurotransmission: Increased serotonin availability leads to improved mood and reduced symptoms of depression.

Data on Mechanism

  • Half-Life: Approximately 8.4 hours for the parent compound; longer for its active metabolite norzimelidine (19.4 hours) .
  • Pharmacodynamics: Primarily affects serotonergic pathways without significant impact on other neurotransmitter systems.
Physical and Chemical Properties Analysis

Zimelidine dihydrochloride monohydrate exhibits several notable physical and chemical properties:

  • Physical State: Solid
  • Melting Point: Approximately 193°C .
  • Solubility: Limited solubility in water (0.0239 mg/mL) .
  • pKa Value: Strongest basic pKa around 8.62 .
  • Polar Surface Area: 16.13 Ų .

Relevant Data or Analyses

These properties suggest that while Zimelidine has some solubility challenges, it can be effectively formulated for oral administration due to its solid state and stability under standard conditions.

Applications

Zimelidine was primarily used in clinical settings as an antidepressant due to its efficacy in increasing serotonin levels in patients suffering from depression. Although it was withdrawn from the market due to safety concerns, its development contributed significantly to the understanding of serotonergic mechanisms in mental health treatments.

Scientific Uses

  1. Research on SSRIs: Zimelidine's mechanism has been studied extensively as a model for developing newer SSRIs.
  2. Historical Significance: Provided insights into drug safety profiles and adverse effects associated with antidepressants.
Historical Development and Context

Emergence in SSRI Pharmacotherapeutic Evolution

Zimelidine dihydrochloride monohydrate represents the inaugural selective serotonin reuptake inhibitor (SSRI) to achieve clinical adoption, marking a paradigm shift in antidepressant pharmacotherapy. Its development occurred against the backdrop of the monoamine hypothesis of depression, articulated in the 1960s, which posited that deficits in monoaminergic neurotransmission—particularly serotonin (5-hydroxytryptamine, 5-HT), norepinephrine, and dopamine—underlie depressive pathophysiology [1]. Prior antidepressant classes, notably tricyclic antidepressants and monoamine oxidase inhibitors, exhibited non-selective binding profiles, resulting in substantial anticholinergic, cardiovascular, and autonomic adverse effects that limited therapeutic utility [1] [10].

The synthesis of zimelidine in 1971 by Arvid Carlsson and colleagues at Astra AB (Sweden) emerged from systematic efforts to rationalize antidepressant design. Carlsson’s foundational research had demonstrated that tricyclic antidepressants inhibited serotonin reuptake, challenging the prevailing noradrenergic dominance in depression treatment [8]. Zimelidine’s mechanism—selective inhibition of serotonin transporters (SERT) without significant affinity for norepinephrine or dopamine transporters—validated serotonin reuptake inhibition as a discrete therapeutic target. This pharmacological precision contrasted sharply with the multi-receptor interactions of earlier agents, offering improved tolerability and safety in overdose [1] [10].

Clinical trials conducted in the late 1970s established zimelidine’s efficacy comparable to tricyclic antidepressants (e.g., amitriptyline, imipramine) but with a markedly reduced adverse effect burden [5] [8]. Its 1982 European market launch positioned it as the first rationally designed SSRI, setting the template for subsequent agents like fluoxetine. However, its commercial trajectory was abruptly halted in 1983 due to rare neurological complications unrelated to its core mechanism, ultimately leading to withdrawal. Despite this, zimelidine cemented the clinical and commercial viability of SERT inhibition, catalysing the development of the SSRI class that dominates depression pharmacotherapy [5] [10].

Table 1: Key Milestones in Early SSRI Development

YearEventSignificance
1968Carlsson demonstrates serotonin reuptake inhibition by tricyclicsShift from norepinephrine to serotonin as a therapeutic target [1] [8]
1971Synthesis of zimelidine by Astra ABFirst molecule designed for selective SERT inhibition [8]
1974Eli Lilly patents fluoxetineSecond SSRI developed (from diphenhydramine scaffold); marketed after zimelidine [8] [10]
1982Zimelidine launches in EuropeFirst clinically available SSRI [5]
1983Withdrawal of zimelidine due to adverse eventsConfirmed need for rigorous post-marketing surveillance; fluoxetine became successor [5] [8]

Structural Analogues Derived from Antihistamine Scaffolds

The molecular architecture of zimelidine dihydrochloride monohydrate was strategically derived from antihistaminic precursors, exemplifying scaffold-based drug repurposing. Carlsson’s team investigated brompheniramine, an H₁-receptor antagonist with weak serotonergic activity, as a structural template [3] [8]. Brompheniramine’s ethylamine side chain—a feature shared by many biogenic amines—was recognized as amenable to modification to enhance specificity for monoamine transporters [8].

Zimelidine’s core structure, (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine, retains brompheniramine’s key elements:

  • A lipophilic aromatic system (4-bromophenyl moiety) enabling membrane penetration and transporter interaction.
  • A basic tertiary amine (dimethylamino group) facilitating ionic binding to SERT.
  • A linking spacer (allylic chain) optimised for conformational flexibility [3] [7] [8].

Critical modifications converted this antihistamine into a selective SERT inhibitor:

  • Stereochemical Optimization: The (Z)-isomer (cis-configuration) exhibited 10-fold greater potency than the (E)-isomer due to optimal spatial alignment with SERT’s substrate-binding pocket [3] [7].
  • Pyridinyl Substitution: Replacement of brompheniramine’s pyridyl group with a 3-pyridyl moiety enhanced serotonin affinity while reducing histaminergic and cholinergic off-target effects [8].
  • Allylic Chain Extension: Introduction of a propenyl bridge between aromatic systems improved SERT binding kinetics versus brompheniramine’s ethyl linker [7] [8].

This rational redesign yielded a molecule with nanomolar affinity for SERT (IC₅₀ = 0.33 μM), substantially lower activity at norepinephrine transporters (IC₅₀ = 8.2 μM), and negligible dopamine transporter inhibition (IC₅₀ = 12 μM) [2] [7]. The dihydrochloride monohydrate salt form enhanced aqueous solubility and crystallinity, facilitating pharmaceutical processing [3].

Table 2: Structural Evolution from Antihistamine to SSRI

Structural FeatureBrompheniramineZimelidinePharmacological Consequence
Aromatic System 14-Bromophenyl4-BromophenylMaintained lipophilicity and transporter recognition
Linking Chain-CH₂-CH₂- (ethyl)-CH=CH-CH₂- ((Z)-propenyl)Enhanced conformational flexibility for SERT binding [8]
Aromatic System 22-Pyridyl3-PyridylImproved serotonin specificity; reduced off-target binding [8]
Amino GroupDimethylaminoethylDimethylaminopropylOptimal distance for ionic interaction with SERT [3]
StereochemistryRacemate(Z)-isomer preferredHigher affinity and selectivity for SERT [3] [7]

Parallel work by David Wong at Eli Lilly utilized diphenhydramine (another antihistamine) as a scaffold, culminating in fluoxetine. This validated the antihistamine-to-SSRI structural transition as a robust drug design strategy, leveraging conserved molecular features of biogenic amine modulators [8] [10]. Zimelidine’s withdrawal did not diminish its role as the structural prototype; its optimized scaffold directly informed second-generation SSRIs like fluvoxamine and sertraline, which retained core elements while refining substituents for enhanced pharmacokinetics and tolerability [5] [10].

The synthesis of zimelidine thus epitomized mid-20th-century "rational drug design," transitioning depression treatment from serendipitous discoveries to target-driven molecular engineering. Its legacy persists in all contemporary SSRIs, whose structures echo zimelidine’s minimalist, SERT-focused architecture [8] [10].

Properties

Product Name

Zimelidine dihydrochloride monohydrate

IUPAC Name

(E)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrate;dihydrochloride

Molecular Formula

C16H21BrCl2N2O

Molecular Weight

408.2 g/mol

InChI

InChI=1S/C16H17BrN2.2ClH.H2O/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;;;/h3-10,12H,11H2,1-2H3;2*1H;1H2/b16-9+;;;

InChI Key

WFUAVXYXJOQWAZ-FCVRRRHYSA-N

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.O.Cl.Cl

Isomeric SMILES

CN(C)C/C=C(\C1=CC=C(C=C1)Br)/C2=CN=CC=C2.O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.